molecular formula C7H14OS2 B077784 Bis(propylsulfanyl)methanone CAS No. 10596-56-2

Bis(propylsulfanyl)methanone

Cat. No.: B077784
CAS No.: 10596-56-2
M. Wt: 178.3 g/mol
InChI Key: CHYITTURCHAELS-UHFFFAOYSA-N
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Description

Bis(propylsulfanyl)methanone is a sulfur-containing organic compound with the molecular formula $ \text{C}7\text{H}{14}\text{OS}2 $. Its structure comprises a central ketone group flanked by two propylsulfanyl (-S-C$3$H$_7$) substituents. Methanone derivatives are widely studied for their versatility in materials science, pharmaceuticals, and coordination chemistry due to their tunable electronic and steric profiles .

Properties

CAS No.

10596-56-2

Molecular Formula

C7H14OS2

Molecular Weight

178.3 g/mol

IUPAC Name

bis(propylsulfanyl)methanone

InChI

InChI=1S/C7H14OS2/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3

InChI Key

CHYITTURCHAELS-UHFFFAOYSA-N

SMILES

CCCSC(=O)SCCC

Canonical SMILES

CCCSC(=O)SCCC

Synonyms

Dithiocarbonic acid S,S-dipropyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

Methanone derivatives exhibit significant variations in thermal stability and crystallinity depending on their substituents. Key examples from the literature include:

Table 1: Structural and Thermal Properties of Selected Methanone Derivatives
Compound Name Substituents Decomposition Temp. (°C) Density (g·cm⁻³) Key Features
Di(1H-tetrazol-5-yl)methanone oxime Tetrazolyl rings + oxime 288.7 - Stabilized by H-bonds
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Tetrazolyl + hydrazone 247.6 - Lower thermal stability
Bis(5-methyl-1,2,4-triazol-3-yl)methanone (btk²⁻) Triazolyl rings - - Enhances CO₂/CH₄ selectivity
Bis(4-phenoxyphenyl)methanone Aromatic phenoxy groups - - IR data available (NIST)

Key Observations :

  • Heterocyclic substituents (e.g., tetrazolyl, triazolyl) improve thermal stability through hydrogen bonding and π-stacking interactions. For instance, di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, significantly higher than hydrazone-linked analogs (247.6°C) .
  • Aliphatic sulfur groups (e.g., propylsulfanyl) likely reduce thermal stability compared to aromatic or heterocyclic analogs due to weaker intermolecular interactions.
  • Density: Orthorhombic crystals of related compounds (e.g., Compound 4 in ) exhibit a density of 1.675 g·cm⁻³, suggesting that Bis(propylsulfanyl)methanone may have comparable values if crystallized .

Key Insights :

  • Gas Separation: Bis(5-methyl-1,2,4-triazol-3-yl)methanone (btk²⁻) modifies metal-azolate frameworks (MAFs), enhancing CO₂/CH₄ selectivity by altering pore surface properties .
  • Pharmaceuticals: Methanones with sulfonyl and benzimidazole groups (e.g., CAS 63197-61-5) serve as intermediates in drug synthesis, leveraging their bioactivity and stability .
  • Spectroscopy: Bis(4-phenoxyphenyl)methanone is characterized by IR spectroscopy, with data cataloged in the NIST database, highlighting its utility in analytical chemistry .

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